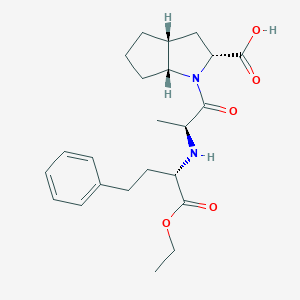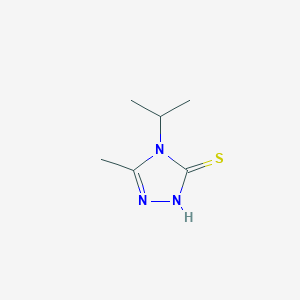
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivatives, including 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol, are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a 1,2,4-triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms. The triazole ring can be functionalized with various substituents, leading to a wide range of chemical and physical properties .
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved through a series of reactions yielding excellent results . Another example is the synthesis of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, which was prepared via a four-step procedure, including the formation of a hydrazide followed by reaction with carbon disulfide and cyclization . These methods demonstrate the versatility and adaptability of synthetic routes to access various triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the thione tautomer of a triazole compound was confirmed by X-ray single crystal measurement, and its structure was supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between thiol and thione forms. This tautomerism can be influenced by intramolecular proton transfer, as observed in the study of a triazole-thione compound . The reactivity of these compounds can also be tailored by substituting different functional groups, allowing for the synthesis of compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using several analytical methods. The melting point, chromatographic techniques like TLC, and spectroscopic methods such as IR and NMR are used to confirm the identity and purity of the synthesized compounds . Additionally, the physicochemical and thermal properties can be studied using techniques like TG/DTG and UV-Vis spectroscopy . These properties are essential for the development of triazole-based drugs and materials.
科学的研究の応用
Synthesis of Triazolo-Thiadiazoles
A new series of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized from methyl 4-isopropylbenzoate through a four-step process. This included the formation of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate. These compounds, particularly 5a, 5c, 5h, and 5i, exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Corrosion Inhibition
Protection of Copper in Saline Environments
The compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was synthesized and characterized, demonstrating over 94% corrosion inhibition efficiency for copper in a 3.5% NaCl solution. This was achieved at a concentration of 0.5 mmol L−1, showing AMTT's potential as an effective corrosion inhibitor due to its chemical adsorption properties (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives
A study focused on the synthesis and physicochemical properties of derivatives of 1,2,4-triazole, including 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols. The research emphasized the significance of these compounds in pharmaceutical science due to their high efficiency and low toxicity. This work contributes to the ongoing development of new compounds with predicted biological activity (Kravchenko, Panasenko, & Knysh, 2018).
Insecticidal Activity
Development of Tetrazole-Linked Triazole Derivatives
A series of tetrazole-linked triazole derivatives were prepared, showcasing significant insecticidal activity against Plodia interpunctella. This indicates the potential of such compounds in agricultural applications, particularly in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).
Synergistic Corrosion Inhibition
Enhanced Corrosion Inhibition for Steel
A study demonstrated the synergistic effect of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, along with polycarboxylate and citrate ions, in inhibiting corrosion of C1010 steel in a cooling water system. This mixture formulation significantly improved inhibition efficiency and prevented scale deposition, showcasing a promising approach to corrosion protection in industrial water systems (Tansug, 2017).
Safety And Hazards
The safety and hazards associated with the handling of 1,2,4-triazole derivatives have been documented8. However, the specific safety and hazards associated with “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available literature.
将来の方向性
The future directions in the research of 1,2,4-triazole derivatives are promising, with potential applications in various fields such as medicine and corrosion inhibition69. However, the specific future directions for “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol”. Further research and studies may be needed to provide a more detailed analysis.
特性
IUPAC Name |
3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASORQSEVCDPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
151519-23-2 |
Source


|
| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


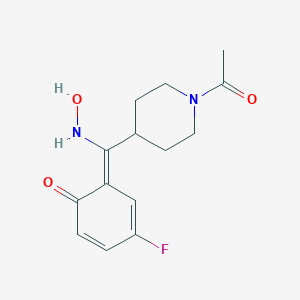
![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
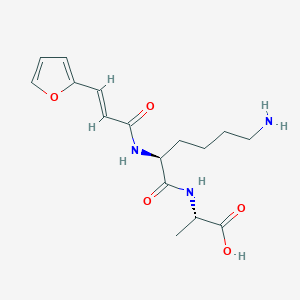
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
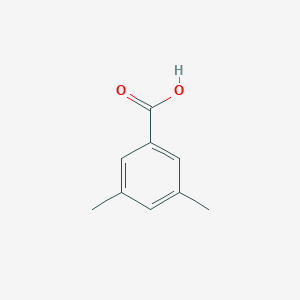

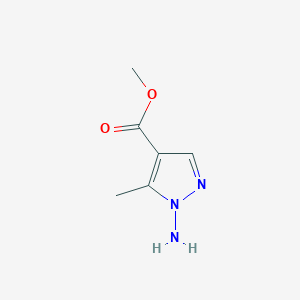
![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)

